6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 118000-57-0
VCID: VC13392234
InChI: InChI=1S/C13H8N4O4/c18-16(19)10-3-1-9(2-4-10)12-8-15-7-11(17(20)21)5-6-13(15)14-12/h1-8H
SMILES: C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H8N4O4
Molecular Weight: 284.23 g/mol

6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

CAS No.: 118000-57-0

Cat. No.: VC13392234

Molecular Formula: C13H8N4O4

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine - 118000-57-0

Specification

CAS No. 118000-57-0
Molecular Formula C13H8N4O4
Molecular Weight 284.23 g/mol
IUPAC Name 6-nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8N4O4/c18-16(19)10-3-1-9(2-4-10)12-8-15-7-11(17(20)21)5-6-13(15)14-12/h1-8H
Standard InChI Key FZIBIOFNSKXAJW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic imidazo[1,2-a]pyridine system, where a pyridine ring is fused with an imidazole moiety. At the 6-position of the pyridine ring, a nitro group (NO2-\text{NO}_2) is attached, while the 2-position of the imidazole ring is substituted with a 4-nitrophenyl group . This arrangement creates a planar, electron-deficient aromatic system conducive to π-π stacking interactions and electrophilic substitution reactions.

Key structural parameters include:

  • Exact mass: 284.055 g/mol

  • Polar surface area (PSA): 108.94 Ų, indicative of moderate solubility in polar solvents .

  • LogP: 3.86, suggesting significant hydrophobicity suitable for membrane penetration .

Table 1: Physicochemical Properties of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

PropertyValue
Molecular FormulaC13H8N4O4\text{C}_{13}\text{H}_8\text{N}_4\text{O}_4
Molecular Weight284.227 g/mol
Exact Mass284.055 g/mol
LogP3.86
Polar Surface Area108.94 Ų

Synthetic Methodologies

Patent-Based Synthesis

A 2010 patent by Merck Sharp & Dohme Corp. describes the synthesis of this compound as a precursor in antiviral drug development . The protocol involves:

  • N,N-Acetal formation: Reaction of 2-amino-5-nitropyridine with 4-nitrobenzaldehyde in acetic acid.

  • Cyclization: Treatment with bromine in dichloromethane to form the imidazo[1,2-a]pyridine core.

  • Nitro group retention: Careful control of reaction conditions to prevent reduction of the nitro substituents .

Multicomponent Cascade Reactions

Hosseini and Bayat (2020) developed a catalyst-free, five-component reaction using:

  • Cyanoacetohydrazide

  • 4-Nitroacetophenone

  • 1,1-Bis(methylthio)-2-nitroethylene

  • Diamines

This method achieves a 72–85% yield through sequential steps:

  • Knoevenagel condensation: Formation of α,β-unsaturated intermediates.

  • Michael addition: Nucleophilic attack by diamine components.

  • Imine-enamine tautomerization: Cyclization to the imidazo[1,2-a]pyridine scaffold .

Table 2: Comparison of Synthetic Approaches

MethodYield (%)Key AdvantagesLimitations
Patent-based 65–78High purity, scalableRequires halogenated reagents
Multicomponent 72–85Catalyst-free, green solventsLonger reaction times

Applications in Drug Development

Antiviral Lead Compound

The Merck patent highlights this compound’s role as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 . Structural modifications at the 3-position of the imidazole ring yielded derivatives with EC50_{50} values <10 nM in cellular assays .

Fluorescent Probes

The extended π-system enables fluorescence emission at 450–480 nm (λex_{\text{ex}} = 360 nm), making it useful for:

  • Cellular imaging of drug distribution

  • Detection of nitroreductase activity in hypoxic tumors .

Future Directions

  • Synthetic Optimization: Explore photoredox catalysis for nitro group retention during cyclization.

  • Targeted Delivery: Conjugate with nanoparticles to enhance bioavailability.

  • Broad-Spectrum Testing: Evaluate activity against SARS-CoV-2 proteases and antibiotic-resistant bacteria.

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